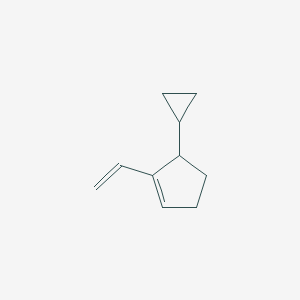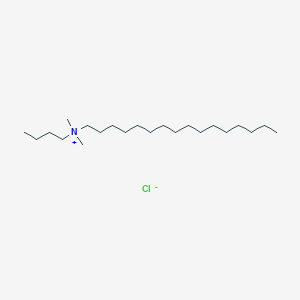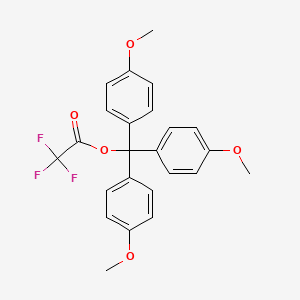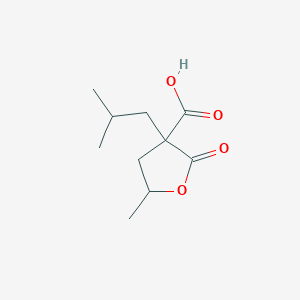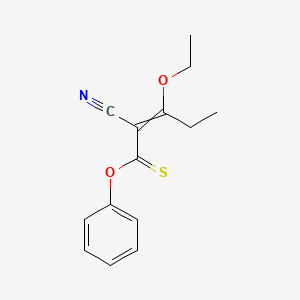
O-Phenyl 2-cyano-3-ethoxypent-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl 2-cyano-3-ethoxypent-2-enethioate is an organic compound with a complex structure that includes phenyl, cyano, ethoxy, and thioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 2-cyano-3-ethoxypent-2-enethioate typically involves the condensation of substituted phenols with p-fluoroacetophenone, followed by further reactions with 2-ethoxyethyl 2-cyano-3-ethoxypent-2-enoate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl 2-cyano-3-ethoxypent-2-enethioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized products.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or thioate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
O-Phenyl 2-cyano-3-ethoxypent-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of O-Phenyl 2-cyano-3-ethoxypent-2-enethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-Phenyl 2-cyano-3-ethoxypent-2-enethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and potential for modification, making it a valuable compound in various fields of research.
Properties
CAS No. |
90279-84-8 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
O-phenyl 2-cyano-3-ethoxypent-2-enethioate |
InChI |
InChI=1S/C14H15NO2S/c1-3-13(16-4-2)12(10-15)14(18)17-11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
ZAZGLMKTZCNHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C(=S)OC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14376026.png)
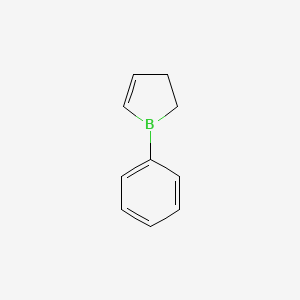
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
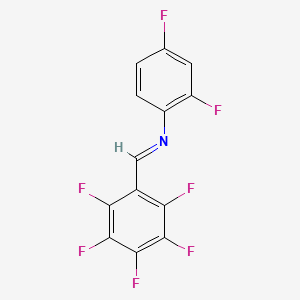
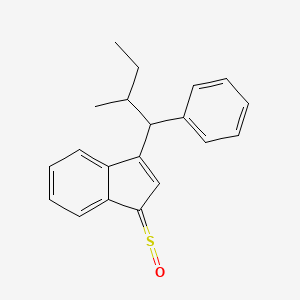
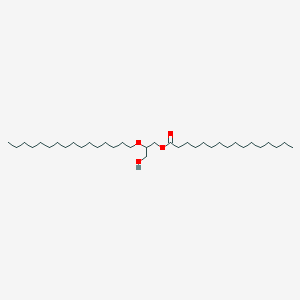
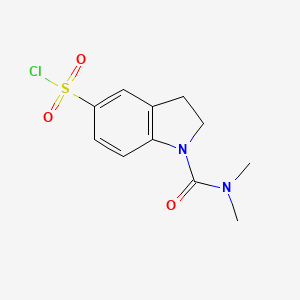
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
